4-Phenoxyaniline hydrochloride
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Overview
Description
4-Phenoxyaniline hydrochloride is an organic compound with the molecular formula C12H11NO·HCl. It is also known as 4-Aminophenyl phenyl ether hydrochloride. This compound is characterized by the presence of an aniline group substituted with a phenoxy group at the para position. It is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Phenoxyaniline hydrochloride can be synthesized through several methods. One common synthetic route involves the Ullmann reaction, where iodobenzene and phenol are reacted in the presence of a copper catalyst and potassium hydroxide in dimethyl sulfoxide (DMSO) at 80°C for 8 hours . The reaction mixture is then cooled, and the product is purified through column chromatography.
Another method involves the reaction of 4-phenoxyaniline with hydrochloric acid. In this process, 4-phenoxyaniline is dissolved in concentrated hydrochloric acid, and an ice-cold solution of sodium nitrite is added dropwise while maintaining the temperature below 10°C. The reaction mixture is then stirred at 0°C for 1 hour .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Phenoxyaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the aniline nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4-Phenoxyaniline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 4-Phenoxyaniline hydrochloride involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes, affecting their activity by binding to the active site. The phenoxy group enhances its ability to interact with hydrophobic pockets in proteins, while the aniline group can form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
4-Aminophenol: Similar structure but lacks the phenoxy group.
4-Ethoxyaniline: Similar structure with an ethoxy group instead of a phenoxy group.
4-Phenoxyphenol: Similar structure but with a hydroxyl group instead of an amino group.
Uniqueness
4-Phenoxyaniline hydrochloride is unique due to the presence of both the phenoxy and aniline groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound in various applications, particularly in the synthesis of complex organic molecules and in medicinal chemistry.
Properties
CAS No. |
73166-61-7 |
---|---|
Molecular Formula |
C12H12ClNO |
Molecular Weight |
221.68 g/mol |
IUPAC Name |
4-phenoxyaniline;hydrochloride |
InChI |
InChI=1S/C12H11NO.ClH/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11;/h1-9H,13H2;1H |
InChI Key |
PZEIOZVYYORMFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N.Cl |
Related CAS |
139-59-3 (Parent) |
Origin of Product |
United States |
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